4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a fluorinated heterocyclic compound. The presence of fluorine and sulfonyl groups in its structure imparts unique chemical and biological properties, making it an interesting subject for research in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the sulfonyl group can modulate its reactivity and stability. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
- 3-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Uniqueness
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-fluoropyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJFEBQGYAKWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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